1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Description

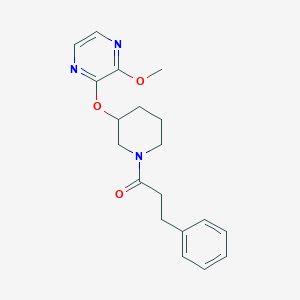

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic small molecule characterized by a piperidine core substituted with a 3-methoxypyrazin-2-yloxy group at the 3-position and a phenylpropan-1-one moiety.

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-18-19(21-12-11-20-18)25-16-8-5-13-22(14-16)17(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,11-12,16H,5,8-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHUHERVWITLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the methoxypyrazine group. The final step involves the addition of the phenylpropanone moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to increase yield and efficiency. These methods are designed to meet the demands of various applications in research and industry.

Chemical Reactions Analysis

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological pathways and processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific receptors or enzymes.

In industry, 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is used in the development of new materials and products. Its unique structure allows it to be applied in various fields, including pharmaceutical development, organic synthesis, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. This compound may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Structural Differences and Implications

Core Scaffold Flexibility: Piperidine vs. Piperazine derivatives (e.g., ) often exhibit enhanced solubility and CNS penetration .

Substituent Effects: Methoxypyrazine vs. Methyl/Benzo-dioxol: The 3-methoxypyrazin-2-yl group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to simpler methyl or benzo-dioxol substituents (). Pyrazine derivatives are known for kinase inhibition and antimicrobial activity . Thiophene-thio vs. Phenylpropanone: The thiophene-thio group in introduces sulfur-based interactions, possibly affecting redox activity or metal binding .

Linker Modifications: α,β-Unsaturated Ketone () vs.

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a methoxypyrazine moiety with a piperidine ring, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can be represented as follows:

This structure facilitates various interactions with biological targets, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxypyrazine moiety may enhance lipophilicity, allowing better penetration through cellular membranes. Molecular docking studies suggest that this compound can fit into active sites of target proteins, potentially altering their activity and leading to therapeutic effects.

Biological Activity

Research indicates that 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one exhibits several biological activities, including:

Antimicrobial Activity: Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.

Anticancer Properties: In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for S. aureus, suggesting significant antibacterial activity (p < 0.05).

-

Anticancer Activity:

- In a study involving human breast cancer cell lines (MCF-7), treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, demonstrating potential anticancer effects (IC50 = 10 µM).

-

Neuroprotective Study:

- Research conducted on SH-SY5Y neuroblastoma cells showed that treatment with the compound at concentrations of 5 µM significantly reduced oxidative stress markers compared to control groups (p < 0.01).

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | - | Inhibition zone: 15 mm |

| Anticancer | MCF-7 | 10 µM | Cell viability reduction (50%) |

| Neuroprotective | SH-SY5Y | 5 µM | Reduced oxidative stress markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.